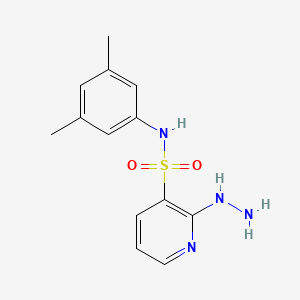

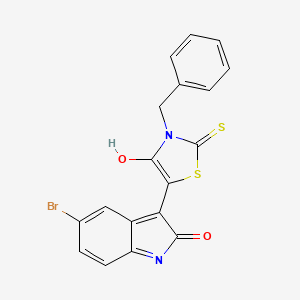

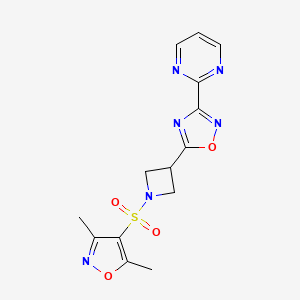

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms), and a hydrazine group (two nitrogen atoms bonded together, each also bonded to a hydrogen atom) .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving aromatic amines with α,β-unsaturated acids, their esters, and nitriles . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .Molecular Structure Analysis

The molecular structure of similar compounds shows that the phosphorus atom exhibits slightly distorted tetrahedral geometry . The N—P—C and C—P—C bond angles are all slightly smaller than the ideal 109.5 bond angle for tetrahedral geometry, while the O—P—C and O—P—N bond angles are all larger than 109.5 .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .Wissenschaftliche Forschungsanwendungen

Bacterial Infections and Antibacterial Properties

Bacterial Meningitis Treatment

Sulfonamides, such as gantrisin, have been used in treating various infections, including bacterial meningitis. The study reports satisfactory results in a series of patients treated with this sulfonamide, demonstrating its effectiveness as a bacteriostatic agent (Rhoads, Svec, & Rohr, 1950).

Metabolism and Hypersensitivity Reactions

Sulfonamide Hypersensitivity

Research has shown that the slow acetylation phenotype may be a risk factor for developing hypersensitivity reactions to sulfonamides. A study found a high incidence of slow acetylators among patients who suffered such reactions, suggesting a genetic predisposition to these adverse effects (Rieder et al., 1991).

Environmental Presence and Exposure

Perfluorinated Sulfonamides in Environment

A comprehensive survey highlighted the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor environments, revealing significant indoor sources and potential exposure risks to humans. The study underscores the environmental persistence and human exposure implications of such compounds (Shoeib et al., 2005).

Therapeutic and Biological Applications

Stem Cell Transplantation

Dimethyl sulfoxide (DMSO), a known cryoprotectant, has been discussed for its role in stem cell preservation and transplantation. Despite its side effects, DMSO is crucial for the long-term storage and viability of stem cells, essential for successful transplantation procedures (Windrum et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-9-6-10(2)8-11(7-9)17-20(18,19)12-4-3-5-15-13(12)16-14/h3-8,17H,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQAJTVGPGGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(N=CC=C2)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-Dimethylphenyl)-2-hydrazinopyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2999771.png)

![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)

![Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2999781.png)

![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)

![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)